molecular formula C11H17F2NO5 B13482122 2-(1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetic acid

2-(1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetic acid

Cat. No.: B13482122
M. Wt: 281.25 g/mol
InChI Key: XVWXZSYLVHAWLT-UHFFFAOYSA-N
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Description

2-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2,2-difluoroacetic acid is a complex organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2,2-difluoroacetic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The hydroxyl group can be introduced through nucleophilic substitution reactions, and the difluoroacetic acid moiety can be incorporated via esterification or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group directly into the molecule . This method is advantageous due to its efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydroxyl compound.

    Substitution: Formation of the free amine after Boc deprotection.

Scientific Research Applications

2-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2,2-difluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2,2-difluoroacetic acid involves the cleavage of the Boc protecting group under acidic conditions. This process involves the protonation of the carbonyl oxygen, followed by the elimination of tert-butyl iodide and methanolysis of the silyl ester to form the carbamic acid, which then decarboxylates to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2,2-difluoroacetic acid is unique due to its combination of a Boc-protected amine, a hydroxyl group, and a difluoroacetic acid moiety. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H17F2NO5

Molecular Weight

281.25 g/mol

IUPAC Name

2,2-difluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid

InChI

InChI=1S/C11H17F2NO5/c1-9(2,3)19-8(17)14-5-4-10(18,6-14)11(12,13)7(15)16/h18H,4-6H2,1-3H3,(H,15,16)

InChI Key

XVWXZSYLVHAWLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(C(=O)O)(F)F)O

Origin of Product

United States

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